

structure-activity relationship of 3'-Angeloyloxy-4'-senecioyloxy-2',3'-dihydrooroselol analogs

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Compound of Interest

3'-Angeloyloxy-4'-senecioyloxy2',3'-dihydrooroselol

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A Comparative Guide to the Bioactivity of Pyranocoumarin Analogs

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of pyranocoumarin analogs, a class of compounds structurally related to **3'-Angeloyloxy-4'-senecioyloxy-2',3'-dihydrooroselol**. While specific SAR data for the requested dihydrooroselol analogs is limited in publicly available literature, this guide offers a comprehensive overview of the anti-inflammatory, antiviral, and cytotoxic properties of the broader pyranocoumarin class, providing valuable insights for drug discovery and development. The data presented is supported by experimental findings from various in vitro studies.

I. Comparative Biological Activity of Pyranocoumarin Analogs

The following tables summarize the in vitro biological activity of various pyranocoumarin derivatives compared to standard therapeutic agents. These tables are intended to provide a snapshot of the potential efficacy of this class of compounds across different therapeutic areas.





Table 1: Anti-Inflammatory Activity of Pyranocoumarin Analogs

This table compares the anti-inflammatory activity of pyranocoumarin analogs by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. Dexamethasone, a potent corticosteroid, is used as a standard anti-inflammatory drug for comparison.

Compound ID/Name	Test System	Measured Parameter	IC50 (µM)	Reference Compound	IC50 (μM)
Anomalin	LPS- stimulated RAW 264.7 macrophages	NO Production	Not explicitly quantified, but showed dose-dependent inhibition	Dexamethaso ne	Not explicitly quantified in the same study
Acenocoumar ol	LPS- activated RAW264.7 macrophages	NO Synthesis	191.62 ± 9.21	L-N6-(1- iminoethyl)lys ine (L-NIL)	Not specified
Compound 2f (methoxyphe nyl- and coumarin- based chalcone)	LPS-induced RAW264.7 macrophages	NO Concentratio n	11.2	Not specified	

Table 2: Antiviral Activity of Pyranocoumarin Analogs

This table presents the antiviral efficacy of pyranocoumarin analogs, primarily evaluated through plaque reduction assays. Remdesivir, a broad-spectrum antiviral medication, is included as a point of reference.



Compoun d ID/Name	Virus	Cell Line	Assay	EC50 (μM)	Referenc e Compoun d	EC50 (μM)
Pyranocou marin Analogues (general)	Measles Virus (MV)	Not specified	Not specified	0.2 to 50 μg/ml	Ribavirin	Not specified in the same study
Remdesivir (for compariso n)	SARS- CoV-2 (WA1)	A549- ACE2- TMPRSS2	Plaque Reduction Assay	0.103 ± 0.046	-	-
Remdesivir (for compariso n)	SARS- CoV-2 (Delta)	A549- ACE2- TMPRSS2	Plaque Reduction Assay	0.031 - 0.064	-	-
Remdesivir (for compariso n)	SARS- CoV-2 (Omicron)	A549- ACE2- TMPRSS2	Plaque Reduction Assay	0.041 - 0.053	-	-

Table 3: Cytotoxic Activity of Pyranocoumarin Analogs Against Cancer Cell Lines

This table summarizes the cytotoxic potential of various pyranocoumarin derivatives against different human cancer cell lines, with IC50 values determined by the MTT assay. Doxorubicin, a widely used chemotherapy agent, is provided as a benchmark.



Compound ID/Name	Cancer Cell Line	Assay	IC50 (μM)	Reference Compound	IC50 (μM)
Dimethylallyl xanthyletin	Caco-2, HCT- 8, HEp-2	MTT	≥ 0.34 mM	Doxorubicin	0.00051 - 0.00069
Compound 4 (Coumarin derivative)	HL-60	MTT	8.09	Staurosporin e	7.48
Compound 4 (Coumarin derivative)	MCF-7	MTT	3.26	Staurosporin e	3.06
Compound 4 (Coumarin derivative)	A549	MTT	9.34	Staurosporin e	3.7
Doxorubicin (for comparison)	MCF-7	MTT	~0.1 - 2.0	-	-
Doxorubicin (for comparison)	A549	МТТ	~0.5 - 5.0	-	-

II. Experimental Protocols

Detailed methodologies for the key in vitro assays cited in this guide are provided below to facilitate reproducibility and further investigation.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.

• Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.



- Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).
- MTT Addition: Add 10-20 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
- Formazan Solubilization: Carefully remove the medium and add 100-150 μ L of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated Macrophages

This assay measures the anti-inflammatory activity of compounds by quantifying the inhibition of nitric oxide production in RAW 264.7 macrophage cells stimulated with lipopolysaccharide (LPS).

- Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10⁵ cells/well and incubate for 24 hours.
- Compound Treatment: Pre-treat the cells with various concentrations of the test compounds or a positive control (e.g., Dexamethasone) for 1-2 hours.
- LPS Stimulation: Stimulate the cells with LPS (1 μ g/mL) and incubate for an additional 18-24 hours.
- Griess Reaction: Collect 100 μL of the cell culture supernatant and mix it with 100 μL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
- Absorbance Measurement: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm.



 Data Analysis: Calculate the concentration of nitrite using a sodium nitrite standard curve and determine the IC50 value for NO inhibition.

Plaque Reduction Assay for Antiviral Activity

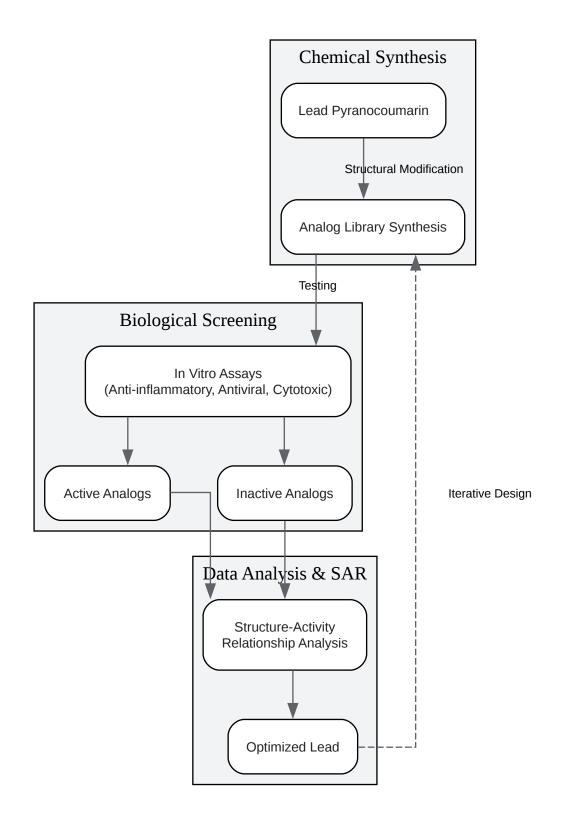
The plaque reduction assay is a standard method to determine the antiviral activity of a compound by quantifying the reduction in viral plaques.

- Cell Seeding: Seed a confluent monolayer of susceptible host cells in 6-well or 24-well plates.
- Compound and Virus Preparation: Prepare serial dilutions of the test compound. Mix the virus at a known titer (plaque-forming units/mL) with each compound dilution.
- Infection: Inoculate the cell monolayers with the virus-compound mixtures and incubate for 1 hour to allow for viral adsorption.
- Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread.
- Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).
- Plaque Visualization: Fix the cells (e.g., with 10% formalin) and stain with a dye (e.g., crystal violet) to visualize the plaques.
- Data Analysis: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control. Determine the EC50 value from a doseresponse curve.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15]

III. Mechanistic Insights and Signaling Pathways

The biological activities of pyranocoumarins are often attributed to their interaction with key cellular signaling pathways. The diagrams below illustrate a general workflow for structure-activity relationship studies and the potential mechanisms of action for pyranocoumarin analogs.

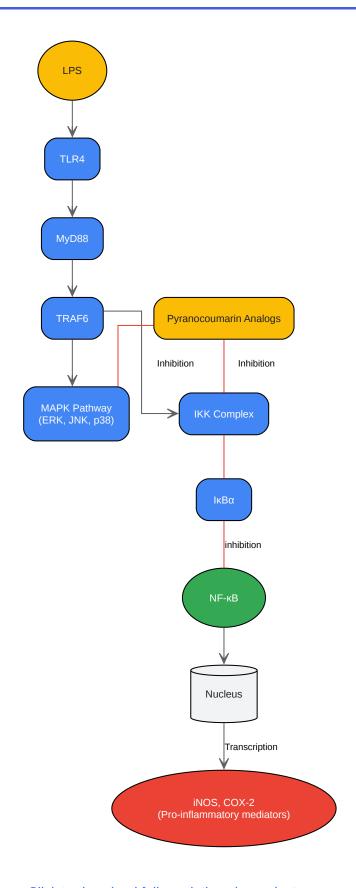




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Caption: A general workflow for structure-activity relationship (SAR) studies of pyranocoumarin analogs.

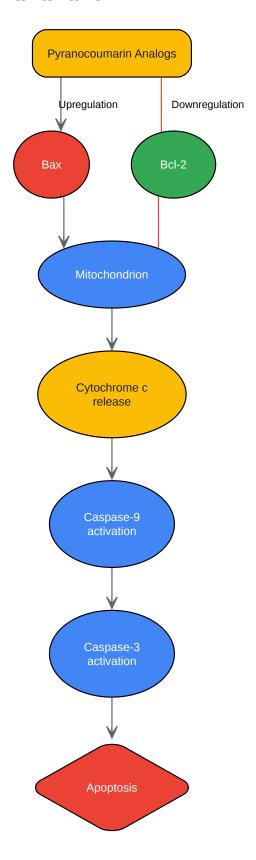




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Caption: Putative anti-inflammatory mechanism of pyranocoumarins via inhibition of MAPK and NF- κ B pathways.[16][17][18][19][20][21][22]





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